tert-Butyl (4-bromobutyl)(phenethyl)carbamate is a chemical compound with the molecular formula . This compound is a derivative of carbamic acid and features a tert-butyl group, a bromobutyl chain, and a phenethyl group. Its unique structural properties make it valuable in various chemical and pharmaceutical applications, particularly in the development of biologically active compounds and enzyme inhibitors.
tert-Butyl (4-bromobutyl)(phenethyl)carbamate belongs to the category of carbamates, which are esters or salts of carbamic acid. It is classified based on its functional groups, which include an amine-derived carbamate structure combined with halogenated alkyl chains.
The synthesis of tert-Butyl (4-bromobutyl)(phenethyl)carbamate typically involves two main steps:
The molecular structure of tert-Butyl (4-bromobutyl)(phenethyl)carbamate can be represented as follows:
The compound features:
The structural data can be summarized as:
XQJHNKYJZQYJRC-UHFFFAOYSA-N
CC(C)(C)OC(=O)NCCC(CCBr)C1=CC=CC=C1
tert-Butyl (4-bromobutyl)(phenethyl)carbamate undergoes several key chemical reactions:
The mechanism of action for tert-butyl (4-bromobutyl)(phenethyl)carbamate primarily involves its interaction with biological targets through nucleophilic substitution. The bromobutyl group can form covalent bonds with specific enzymes or receptors, potentially inhibiting their activity or modulating their function. This property makes it a candidate for research into enzyme inhibitors and receptor ligands .
The compound's stability and reactivity are influenced by its unique structural features, which allow it to participate in various chemical transformations while maintaining a degree of selectivity towards specific reactions.
tert-Butyl (4-bromobutyl)(phenethyl)carbamate has several notable applications:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0